1,2-Dinitrobenzene

Catalog No.
S1539492
CAS No.
528-29-0
M.F
C6H4(NO2)2
C6H4N2O4
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dinitrobenzene

CAS Number

528-29-0

Product Name

1,2-Dinitrobenzene

IUPAC Name

1,2-dinitrobenzene

Molecular Formula

C6H4(NO2)2
C6H4N2O4

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H

InChI Key

IZUKQUVSCNEFMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

solubility

0.05 % (NIOSH, 2016)
7.91e-04 M
Sol in alc, benzene, chloroform
1 g dissolves in 6600 ml cold water, 2700 ml boiling water
In water, 133 mg/l @ 25 °C
Solubility in water: very poor
Solubility in water: poor
0.05%

Synonyms

1,2-dinitrobenzene, o-dinitrobenzene, ortho-dinitrobenzene

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 1,2-Dinitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 % (niosh, 2016)7.91e-04 msol in alc, benzene, chloroform1 g dissolves in 6600 ml cold water, 2700 ml boiling waterin water, 133 mg/l @ 25 °csolubility in water: very poorsolubility in water: poor0.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60682. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of dinitrobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dinitrobenzene (1,2-DNB) is an ortho-substituted aromatic compound primarily procured as an essential precursor for the synthesis of o-phenylenediamine and downstream ortho-fused heterocyclic systems. While it shares the basic dinitroarene core with its meta and para isomers, its adjacent nitro groups induce intense steric and electronic effects that fundamentally alter its reactivity, reduction profile, and toxicological footprint. For industrial and laboratory buyers, 1,2-DNB is selected not as a generic oxidizing agent or solvent, but specifically when the ortho-geometry is non-negotiable for target molecule assembly, nucleophilic aromatic substitution, or specialized electrochemical applications.

Substituting 1,2-DNB with the more abundant and inexpensive 1,3-Dinitrobenzene (1,3-DNB) or 1,4-Dinitrobenzene (1,4-DNB) results in complete synthetic failure for ortho-targeted workflows. Reduction of the meta or para isomers yields m-phenylenediamine or p-phenylenediamine, respectively, which cannot cyclize to form benzimidazoles or quinoxalines. Furthermore, the meta-isomer lacks the ortho-activation required for nucleophilic displacement of a nitro group, rendering it inert in SNAr pathways where 1,2-DNB excels. From a handling perspective, 1,3-DNB requires stringent reproductive hazard controls due to severe testicular toxicity, a specific metabolic liability absent in 1,2-DNB, making isomer substitution a critical compliance and safety error [1].

Isomer-Specific Reduction to o-Phenylenediamine

1,2-Dinitrobenzene is the obligate precursor for o-phenylenediamine (OPD). Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction of 1,2-DNB yields OPD with efficiencies typically exceeding 85%, and up to 99% under optimized mechanochemical conditions . In contrast, reduction of the baseline 1,3-DNB yields m-phenylenediamine, which is structurally incapable of forming ortho-fused heterocycles.

Evidence DimensionReduction product and yield
Target Compound DataYields o-phenylenediamine (>85-99% yield)
Comparator Or Baseline1,3-DNB yields m-phenylenediamine
Quantified Difference100% divergence in product regiochemistry
ConditionsCatalytic hydrogenation (Pd/C) or chemical reduction

Procurement of 1,2-DNB is strictly required for synthesizing benzimidazoles, quinoxalines, and related dyes or pharmaceuticals where ortho-diamine functionality is mandatory.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The ortho-arrangement of nitro groups in 1,2-DNB highly activates the ring toward nucleophilic aromatic substitution (SNAr), allowing one of the nitro groups to act as a leaving group. When reacted with nucleophiles such as primary or secondary amines, 1,2-DNB undergoes facile displacement of a nitro group to form ortho-nitroanilines [1]. The comparator 1,3-DNB fails to undergo this reaction because the meta-nitro groups cannot provide the necessary resonance stabilization for the Meisenheimer intermediate.

Evidence DimensionSNAr nitro-group displacement
Target Compound DataUndergoes facile displacement of one -NO2 group by amines
Comparator Or Baseline1,3-DNB (No nitro displacement under identical conditions)
Quantified DifferenceComplete reactivity vs. inertness for nitro displacement
ConditionsReaction with amines (e.g., butylamine, piperidine) in polar or non-polar solvents

Enables the use of 1,2-DNB as an electrophilic building block for asymmetric ortho-substituted anilines without relying on halogenated precursors.

Differentiated Toxicological Profile and Handling Safety

The isomers of dinitrobenzene exhibit drastically different toxicological profiles due to distinct metabolic pathways. 1,3-DNB is a potent testicular toxicant, causing widespread Sertoli cell damage and infertility in rat models at oral doses of 15-25 mg/kg[1]. In stark contrast, 1,2-DNB exhibits no such testicular toxicity even at elevated doses of 50 mg/kg, as it does not form the specific reactive 3-nitroso-nitrobenzene metabolite responsible for the damage.

Evidence DimensionTesticular toxicity (Sertoli cell damage)
Target Compound DataNo testicular lesions observed at 50 mg/kg
Comparator Or Baseline1,3-DNB (Widespread Sertoli cell damage at 15-25 mg/kg)
Quantified Difference>2x higher dose tolerance with zero observed reproductive lesions
ConditionsSingle oral dose in sexually mature rat models (in vivo)

1,2-DNB requires fundamentally different, less restrictive reproductive hazard controls during industrial scale-up compared to the highly toxic meta-isomer.

Electrochemical Redox Behavior and Dianion Stability

The electrochemical reduction of dinitrobenzenes reveals isomer-specific stabilities. In aprotic media (DMF) with hydrogen-bonding donors like 1,3-diphenylurea, the second reduction potential of 1,2-DNB shifts positively, leading to irreversible chemistry due to rapid proton transfer to the highly basic 1,2-DNB dianion [1]. Conversely, 1,4-DNB undergoes a single, reversible two-electron reduction under the same conditions without irreversible protonation.

Evidence DimensionElectrochemical reversibility of the dianion
Target Compound DataIrreversible chemistry (proton transfer to dianion)
Comparator Or Baseline1,4-DNB (Reversible two-electron wave)
Quantified DifferenceIrreversible vs. reversible cyclic voltammetric behavior
ConditionsCyclic voltammetry in DMF with 1,3-diphenylurea

This distinct redox profile is critical for engineers designing redox-switchable supramolecular sensors or modeling environmental degradation under anoxic conditions.

Precursor for Benzimidazole and Quinoxaline Pharmaceuticals

Because 1,2-DNB exclusively yields o-phenylenediamine upon reduction, it is the required starting material for synthesizing ortho-fused heterocyclic APIs, such as anthelmintics and various kinase inhibitors, where meta or para isomers cannot be used [1].

Synthesis of Asymmetric Ortho-Nitroanilines via SNAr

Leveraging its distinct ability to undergo nitro-group displacement, 1,2-DNB is utilized as a halogen-free electrophile to synthesize complex ortho-nitroanilines and phenazines by reacting directly with specialized amines or thiols [1].

Redox-Switchable Supramolecular Sensors

The specific electrochemical reduction profile of 1,2-DNB, particularly its strong hydrogen-bonding interactions and irreversible dianion protonation, makes it a targeted component in the development of electrochemically controlled molecular switches and urea sensors [2].

Physical Description

One or more of the three isomeric (1,2- 1,3- and 1,4-) dinitrobenzenes, which are solids at room conditions, presumably in a non-aqueous solvent or carrier. Toxic by skin absorption. Exposure of the confined material to heat or shock may result in explosive decomposition. Produces toxic oxides of nitrogen during combustion.
Dinitrobenzene is a white or yellow crystalline solid or dissolved in a liquid carrier. It is insoluble in water. It is toxic by skin absorption and by inhalation (dust, etc.). It is combustible. Exposure of the confined material to fire or heat or shock may result in the spontaneous decomposition of the material with a resultant explosion. Produces toxic oxides of nitrogen during combustion.
O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999)
WHITE-TO-YELLOW CRYSTALS.
WHITE-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Pale-white or yellow crystalline solid.
Pale-white or yellow solid.

Color/Form

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES
White to yellow monoclinic plates
White crystals
Pale white or yellow, crystalline solid.

XLogP3

1.7

Boiling Point

606 °F at 760 mm Hg (USCG, 1999)
318.0 °C
319 °C @ 773 mm Hg
319 °C
~300 °C
See individual isomers for properties
606°F

Flash Point

302 °F (USCG, 1999)
302 °F (150 °C) (Closed Cup)
150 °C c.c.
302°F

Vapor Density

5.79 (AIR= 1)
Relative vapor density (air = 1): 5.8

Density

1.31 at 68 °F (USCG, 1999)
1.3119 g/cu cm
1.6 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
1.57

LogP

1.69 (LogP)
log Kow = 1.69
1.69
1.46-1.58

Melting Point

244.4 °F (USCG, 1999)
118.5 °C
117 - 118.5 °C
118 °C
244°F

UNII

35XUO924Y0

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.55e-05 mmHg
4.55X10-5 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

25154-54-5
528-29-0

Wikipedia

O-dinitrobenzene

Use Classification

Fire Hazards -> Reactive - 4th degree

Methods of Manufacturing

Nitration of nitrobenzene with hot mixed acid. /Dinitrobenzene/

Analytic Laboratory Methods

Hazardous organic and inorganic cmpd, incl o-dinitrobenzene, in water were determined by gas chromatography and mass spectroscopy.
OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit = 40.0 ug/l.
OSW Method 8091. Nitroaromatics and Cyclic Ketones: Capillary Column Technique.

Storage Conditions

STORE ONLY IN PERMANENT MAGAZINE. THIS HIGH EXPLOSIVE SHOULD BE KEPT WELL AWAY FROM INITIATOR EXPLOSIVES; PROTECTED FROM PHYSICAL DAMAGE; SEPARATED FROM OXIDIZING MATERIALS, COMBUSTIBLES, & SOURCES OF HEAT.

Interactions

IN SUBACUTE POISONING, SYMPTOMS MAY BE PRECIPITATED BY SUNLIGHT OR BY INGESTION OF ALCOHOL. /DINITROBENZENE/

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